molecular formula C8H6ClNO B021075 5-Chloro-2-methylphenyl isocyanate CAS No. 40411-27-6

5-Chloro-2-methylphenyl isocyanate

Cat. No.: B021075
CAS No.: 40411-27-6
M. Wt: 167.59 g/mol
InChI Key: XEMUTFNBAICJEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

In this method, 5-chloro-2-methylaniline is treated with phosgene (COCl₂) to produce the isocyanate compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of isocyanates, including 5-chloro-2-methylphenyl isocyanate, requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as using oxalyl chloride as a safer phosgene substitute, have been explored .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-methylphenyl isocyanate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: In the synthesis of pharmaceutical intermediates.

    Industry: In the production of polymers and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylphenyl isocyanate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both a chlorine atom and a methyl group on the phenyl ring can affect the electronic distribution and steric factors, making it distinct from other isocyanates .

Properties

IUPAC Name

4-chloro-2-isocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUTFNBAICJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377805
Record name 5-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40411-27-6
Record name 5-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methylphenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What structural information about 5-Chloro-2-methylphenyl isocyanate can be obtained from the research?

A1: The research primarily focuses on characterizing this compound and its isomers using vibrational spectroscopy. [] The study utilizes infrared and Raman spectroscopy to identify characteristic vibrational frequencies associated with specific molecular motions within the compound. While the paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the compound's name.

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